molecular formula C10H19B B1283877 (4-Bromobutyl)cyclohexane CAS No. 60439-16-9

(4-Bromobutyl)cyclohexane

Cat. No.: B1283877
CAS No.: 60439-16-9
M. Wt: 219.16 g/mol
InChI Key: FZFWXUKZEJDCMB-UHFFFAOYSA-N
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Description

(4-Bromobutyl)cyclohexane is an organic compound with the molecular formula C10H19Br It consists of a cyclohexane ring substituted with a bromobutyl group at the fourth position

Scientific Research Applications

(4-Bromobutyl)cyclohexane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Chemical Biology: Employed in the study of biological systems and the development of bioactive compounds.

Mechanism of Action

Target of Action

Brominated compounds like (4-bromobutyl)cyclohexane are often used in proteomics research

Mode of Action

For instance, bromobutyl rubber can form carbon-carbon crosslinks when heated with zinc oxide at a temperature greater than 160 °C . This suggests that this compound might undergo similar reactions, potentially interacting with its targets through covalent bonding.

Biochemical Pathways

For example, bromobutyl rubber can form carbon-carbon crosslinks, suggesting that this compound might also influence crosslinking processes in biological systems .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight of 21916 , could influence its pharmacokinetics. For instance, its relatively low molecular weight might facilitate absorption and distribution within the body.

Result of Action

Given its potential to form carbon-carbon crosslinks , it might influence the structure and function of target molecules, potentially leading to changes in cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bromination reaction of bromobutyl rubber is known to be temperature-dependent . Therefore, the temperature and other environmental conditions could influence the action of this compound.

Biochemical Analysis

Biochemical Properties

(4-Bromobutyl)cyclohexane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with lipid-activated G protein-coupled receptor GPR55, where this compound acts as an agonist or antagonist with tunable efficacy . This interaction is crucial for studying the receptor’s role in various physiological processes, including pain perception and inflammation.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of GPR55, leading to changes in intracellular calcium levels and activation of downstream signaling cascades . These effects can alter gene expression patterns and metabolic flux within the cell, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can bind to GPR55, either activating or inhibiting the receptor’s function . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, including central nervous system depression and altered metabolic activity . These dosage-dependent effects are crucial for determining safe and effective usage levels in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential impact on metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromobutyl)cyclohexane can be synthesized through the bromination of 4-cyclohexyl-1-butanol. The reaction typically involves the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out at temperatures ranging from 0°C to 100°C over a period of approximately 3.75 hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (4-Bromobutyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) in polar solvents.

    Elimination Reactions: Often require strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.

    Oxidation and Reduction Reactions: May involve reagents like potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.

Major Products Formed:

    Substitution Reactions: Formation of alcohols or ethers.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.

Comparison with Similar Compounds

    (4-Chlorobutyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.

    (4-Iodobutyl)cyclohexane: Similar structure but with an iodine atom instead of bromine.

    (4-Fluorobutyl)cyclohexane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: (4-Bromobutyl)cyclohexane is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.

Properties

IUPAC Name

4-bromobutylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFWXUKZEJDCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553375
Record name (4-Bromobutyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60439-16-9
Record name (4-Bromobutyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Cyclohexyl-1-butanol (5.00 g) was dissolved in methylene chloride (100 ml), triphenylphosphine (9.15 g) and N-bromosuccinimide (6.21 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 3 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (6.30 g) as a colorless oil.
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Synthesis routes and methods III

Procedure details

4-Cyclohexyl-butan-1-ol(8.1 ml, 47 mmol) at -5° C. under nitrogen was treated dropwise over 10-15 min with 2.2 ml (23 mmol) of phosphorus tribromide, stirred at 0° C. for 15 min, room temperature for 2 h, then at 100° C. for 1.5 h before cooling to 0° C. The reaction was quenched with 50 g of ice, diluted with 100 ml of brine, and extracted with ether. The combined organics were washed with brine, dried over anhydrous sodium sulfate, filtered, concentrated, and distilled at 2 mm Hg, 100° C., to give 9.84 g (96%) of 1-bromo-4-cyclohexylbutane as a colorless liquid. NMR (CDCl3, TMS) δ 0.6-2.3 (m, 17H), 3.43 (t, J=7 Hz, 2H).
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8.1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.